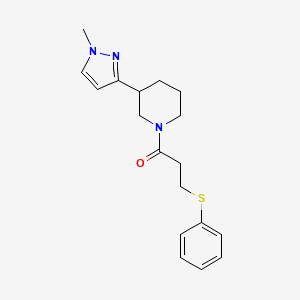
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPP, and it is a synthetic chemical that belongs to the family of piperidine derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel pyrazole derivatives, including those structurally related to "1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one," have been synthesized using microwave irradiation. These compounds are characterized by their potential antibacterial, antituberculosis, and antimalarial activities. The process involves a one-pot three-component cyclocondensation reaction, highlighting the compound's versatility in generating a combinatorial library of fused pyran derivatives (Kalaria, Satasia, & Raval, 2014).
Biological Screening
- The antimicrobial activities of similar compounds have been extensively studied. For instance, a multicomponent cyclocondensation reaction developed a library of polyhydroquinoline scaffolds incorporating phenylthio pyrazole moieties. These compounds exhibited significant antibacterial, antitubercular, and antimalarial activities. Their synthesis is achieved in good yields, and their biological activities are evaluated in vitro, demonstrating their potential as therapeutic agents (Sapariya, Vaghasiya, Thummar, Kamani, Patel, Thakor, Thakkar, Ray, & Raval, 2017).
Antitumor Activity
- Pyrimidinyl pyrazole derivatives structurally related to the query compound have shown potent cytotoxicity and antitumor activity against several tumor cell lines. These findings highlight the compound's relevance in cancer research, providing a foundation for developing new therapeutic agents (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Antimicrobial Activity
- The synthesized Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives have shown variable antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. This variability suggests that the antimicrobial efficacy is highly dependent on the structural specifics of the Schiff base moiety, demonstrating the importance of structural optimization in developing effective antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Propiedades
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20-12-9-17(19-20)15-6-5-11-21(14-15)18(22)10-13-23-16-7-3-2-4-8-16/h2-4,7-9,12,15H,5-6,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAWZSSQPGMBHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-iodophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2378836.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2378838.png)
![3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378839.png)
![1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2378840.png)
![4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B2378842.png)
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378844.png)
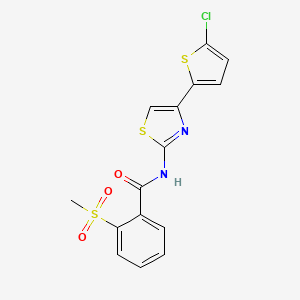
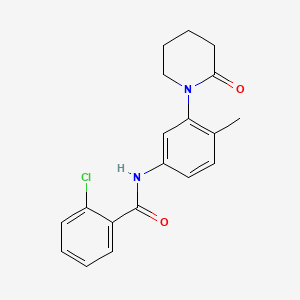
![isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2378849.png)
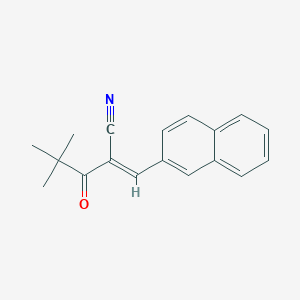
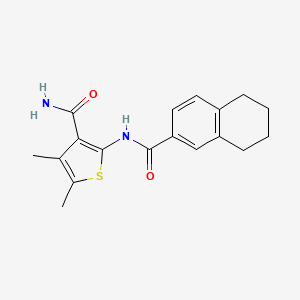
![ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate](/img/structure/B2378853.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)